molecular formula C9H11ClN2 B1453745 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine CAS No. 1184616-07-6

4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine

Cat. No.: B1453745
CAS No.: 1184616-07-6
M. Wt: 182.65 g/mol
InChI Key: ZYEPESRJJBKXFY-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H11ClN2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,5-dimethylpyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-cyclopropyl-5,6-dimethylpyrimidine .

Scientific Research Applications

4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

  • 4-Amino-5-chloro-2,6-dimethylpyrimidine
  • 2,4-Dichloro-6-methylpyrimidine
  • 4-Chloro-2-cyclopropyl-5,6-dimethyl-pyrimidine

Comparison: 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the synthesis of compounds with specific biological activities. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-5-6(2)11-9(7-3-4-7)12-8(5)10/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPESRJJBKXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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